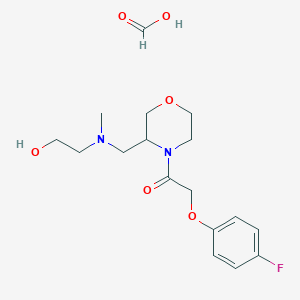

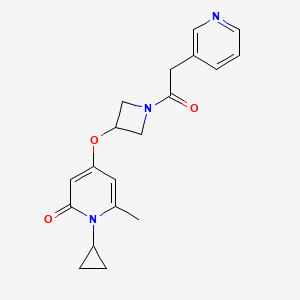

2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate is a useful research compound. Its molecular formula is C17H25FN2O6 and its molecular weight is 372.393. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

An efficient synthetic route has been developed for Mannich bases from 4-hydroxyacetophenone, demonstrating a novel methodology that is environmentally benign and reproducible on a gram scale. The synthesized compounds, including morpholine derivatives, are well-characterized using various spectroscopic methods, with some structures confirmed through X-ray crystallography. This approach provides an alternative to conventional methods, emphasizing the significance of morpholine derivatives in synthetic chemistry (Aljohani et al., 2019).

Molecular Interactions

The study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives with morpholine groups, has contributed to understanding the nature and energetics associated with these interactions. Through synthesis, characterization, and computational analysis, insights into the role of such interactions in molecular structures and their potential applications in designing new materials and molecules have been gained (Shukla et al., 2014).

Radical Scavenging Activity

Investigations into the radical scavenging activity of phenol derivatives, including p-fluorophenol, have utilized density functional theory to optimize ground state geometries and assess molecular properties such as energy gap and electronegativity. This research offers insights into the hydrogen atom transfer and one-electron transfer mechanisms, contributing to the understanding of the antioxidant properties of such compounds and their potential applications in mitigating oxidative stress (Al‐Sehemi & Irfan, 2017).

Chemical Sensing

A Schiff-base molecule derived from 4-methyl-2,6-diformylphenol has shown potential as a ratiometric fluorescent chemosensor for pH, offering a new approach for pH sensing with high selectivity and sensitivity. This research opens avenues for the development of novel chemosensors based on 4-methyl-2,6-diformylphenol and its derivatives, with applications in environmental monitoring, biomedical diagnostics, and chemical analysis (Halder et al., 2018).

properties

IUPAC Name |

2-(4-fluorophenoxy)-1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]ethanone;formic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O4.CH2O2/c1-18(6-8-20)10-14-11-22-9-7-19(14)16(21)12-23-15-4-2-13(17)3-5-15;2-1-3/h2-5,14,20H,6-12H2,1H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCISRROXGSNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1COCCN1C(=O)COC2=CC=C(C=C2)F.C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)

![5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2538497.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)

![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)